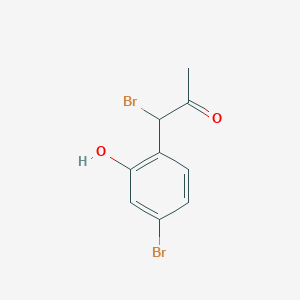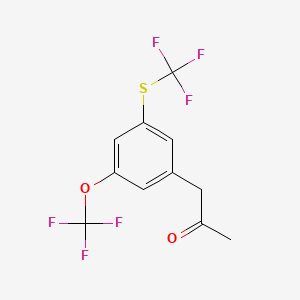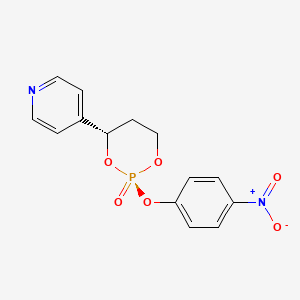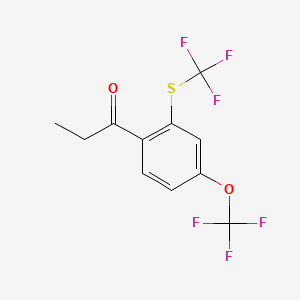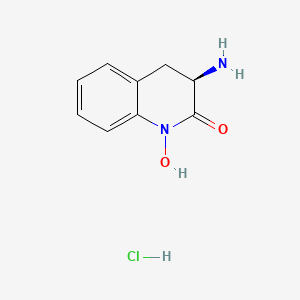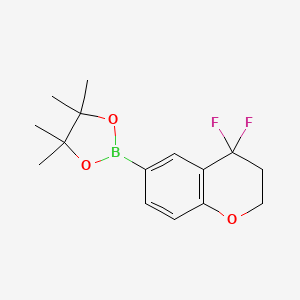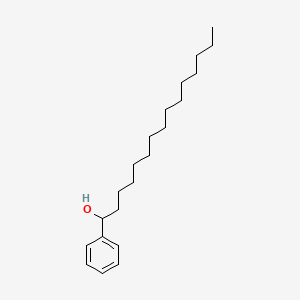
1-Phenylpentadecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpentadecan-1-ol is an organic compound classified as an alcohol. It consists of a phenyl group attached to a pentadecane chain with a hydroxy group at the terminal carbon. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylpentadecan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with pentadecanal. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of phenylpentadecene. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylpentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-phenylpentadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-phenylpentadecane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming 1-phenylpentadecyl chloride or bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: 1-Phenylpentadecanoic acid.
Reduction: 1-Phenylpentadecane.
Substitution: 1-Phenylpentadecyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-Phenylpentadecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotective research.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenylpentadecan-1-ol involves its interaction with cellular membranes and proteins. The hydroxy group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In neuroprotective research, it has been shown to modulate signaling pathways, such as the calpain-mediated cleavage of striatal-enriched protein tyrosine phosphatase and the activation of p38 mitogen-activated protein kinase .
Comparación Con Compuestos Similares
1-Phenylpentadecan-1-ol can be compared with other long-chain alcohols and phenyl-substituted compounds:
1-Pentadecanol: Similar in structure but lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
1-Phenyltridecanol: Shorter chain length, resulting in different physical properties and reactivity.
1-Phenylhexadecanol: Longer chain length, which may affect its solubility and interaction with biological membranes.
Uniqueness: this compound’s unique combination of a long alkyl chain and a phenyl group provides it with distinct hydrophobic and hydrophilic properties, making it versatile in various applications.
Propiedades
Número CAS |
1851-98-5 |
|---|---|
Fórmula molecular |
C21H36O |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
1-phenylpentadecan-1-ol |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-21(22)20-17-14-13-15-18-20/h13-15,17-18,21-22H,2-12,16,19H2,1H3 |
Clave InChI |
PJPWREUFKLTREV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



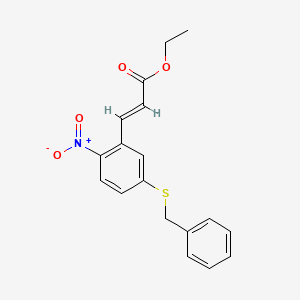

![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)

